molecular formula C5H13O4P B8392580 a-Hydroxypentylphosphonic acid

a-Hydroxypentylphosphonic acid

Cat. No.: B8392580
M. Wt: 168.13 g/mol
InChI Key: VQDVCRMSGAZZOI-UHFFFAOYSA-N
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Description

A-Hydroxypentylphosphonic acid is a useful research compound. Its molecular formula is C5H13O4P and its molecular weight is 168.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

1-hydroxypentylphosphonic acid

InChI

InChI=1S/C5H13O4P/c1-2-3-4-5(6)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

VQDVCRMSGAZZOI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(O)P(=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of α-hydroxyphosphonates under acidic conditions follows two competing pathways:

  • A<sub>Ac</sub>2 Mechanism :

    • Water attacks the phosphorus center, cleaving the P–O bond.

    • Dominant in less sterically hindered esters (e.g., methyl, ethyl) .

  • A<sub>Al</sub>1 Mechanism :

    • Rate-determining C–O bond cleavage without water involvement.

    • Observed in bulky esters (e.g., benzyl, isopropyl) .

Steric Effects :

  • Replacement of a tert-butyl group with methyl increases hydrolysis rate by 100-fold .

Oxidation Reactions

The α-hydroxyl group undergoes oxidation to form ketophosphonates:

  • Reagent : CrO<sub>3</sub>, KMnO<sub>4</sub>, or catalytic O<sub>2</sub> .

  • Product : Pentylphosphonoacetic acid (via ketone intermediate).

  • Applications : Intermediate for herbicides and enzyme inhibitors .

Substitution Reactions

The hydroxyl group is replaceable via nucleophilic substitution:

  • With Amines : Forms α-aminophosphonates (bioactive analogs) .

    • Conditions : Primary/secondary amines, 60–80°C, 6–12 hours.

  • With Halogens : Produces α-halophosphonates using PCl<sub>5</sub> or SOCl<sub>2</sub> .

Example :

ReactionReagentConditionsProductYieldReference
α-Hydroxypentylphosphonic acid + benzylamineBenzylamine70°C, 8 hα-Benzylaminopentylphosphonic acid78%

Base-Catalyzed Rearrangement

Under alkaline conditions, α-hydroxyphosphonates rearrange to phosphates:

  • Mechanism : Intramolecular nucleophilic attack by the hydroxyl group on phosphorus, followed by ester migration .

  • Conditions : NaOH/EtOH, 50°C, 4–6 hours.

Enzymatic Hydrolysis

Enzymes like α-chymotrypsin enable selective hydrolysis under mild conditions:

  • Conditions : 37°C, pH 7.4, 6 hours .

  • Advantage : Avoids harsh acids and preserves stereochemistry.

Complexation with Metal Ions

The hydroxyl and phosphonic acid groups chelate metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>):

  • Application : Corrosion inhibition, biocatalysis modulation .

  • Stability : Log K (stability constant) ranges from 3.5–5.2 for transition metals.

Comparative Reaction Kinetics

The hydrolysis rate is influenced by electronic and steric factors:

Ester GroupMechanismRelative Rate (k)Reference
MethylA<sub>Ac</sub>21.0
IsopropylA<sub>Al</sub>10.3
BenzylA<sub>Al</sub>10.2

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